![molecular formula C16H19N3O4S2 B2911631 N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide CAS No. 1050202-93-1](/img/structure/B2911631.png)

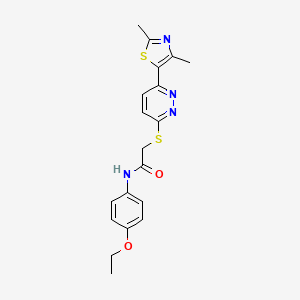

N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

Several synthetic approaches have been explored for the preparation of this compound. Notably, a chiral phosphoric acid-catalyzed regio-, diastereo-, and enantioselective reaction has been developed. This method involves the reaction of isoxazol-5(4H)-ones with β,γ-alkynyl-α-imino esters. The established methodology allows for γ-addition of β,γ-alkynyl-α-imino esters and C-allenylation of isoxazol-5(4H)-ones, resulting in diverse α-imino allenoates featuring an adjacent quaternary carbon stereocenter and an axially chiral tetrasubstituted allene motif .

Additionally, a synthetic enzyme (synzyme) has been employed as a catalyst for the multicomponent synthesis of isoxazol-5(4H)-one derivatives. This catalytic system demonstrates remarkable stability, as it can be reused up to 15 times without significant loss of activity .

Scientific Research Applications

- Thiophene derivatives have captured the interest of scientists due to their potential as biologically active compounds. This compound’s unique structure could be explored for its pharmacological properties, such as anticancer, anti-inflammatory, antimicrobial, and antihypertensive effects .

- Thiophene-based molecules play a crucial role in organic electronics. They are utilized in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) due to their semiconducting properties .

- Thiophene derivatives are employed as corrosion inhibitors in industrial chemistry. Investigating the effectiveness of this compound in preventing metal corrosion could be valuable for practical applications .

- The thiophene ring system is relevant in material science. Researchers might explore its use in fabricating light-emitting diodes (LEDs) or other optoelectronic devices .

- Considering the compound’s structure, it may exhibit fungicidal properties. Researchers could evaluate its efficacy against fungal pathogens and explore its mechanism of action .

- Inspired by natural products, this compound’s design involves splicing nitrogen-containing heterocycles (nicotinic acid) and sulfur-containing heterocycles (thiophene). Investigating its bioactivity and potential as a novel therapeutic agent could be worthwhile .

Medicinal Chemistry and Drug Development

Organic Semiconductors and Electronics

Corrosion Inhibition

Materials Science and Optoelectronics

Fungicidal Activity

Natural Product Modification

Future Directions

: Li, F., Liang, S., Luan, Y., Chen, X., Zhao, H., Huang, A., Li, P., & Li, W. (2021). Organocatalytic regio-, diastereo- and enantioselective γ-additions of isoxazol-5(4H)-ones to β,γ-alkynyl-α-imino esters for the synthesis of axially chiral tetrasubstituted α-amino allenoates. Organic Chemistry Frontiers, 8(6), 1147–1152. Link : Synthetic enzyme-catalyzed multicomponent reaction for

properties

IUPAC Name |

N-(5,6-dihydro-4H-cyclopenta[c][1,2]oxazol-3-yl)-1-thiophen-2-ylsulfonylpiperidine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O4S2/c20-15(17-16-11-5-3-6-12(11)18-23-16)13-7-1-2-9-19(13)25(21,22)14-8-4-10-24-14/h4,8,10,13H,1-3,5-7,9H2,(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEHFKOCEGLTHRN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(C1)C(=O)NC2=C3CCCC3=NO2)S(=O)(=O)C4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Propan-2-yl-1-[1-(thian-4-yl)azetidin-3-yl]benzimidazole](/img/structure/B2911548.png)

![(Z)-methyl 2-(2-((4-chlorobenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2911549.png)

![2-(2-methylbenzyl)-6-((4-methylpiperidin-1-yl)sulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2911550.png)

![2-Naphthalen-1-yl-4,5-diphenyl-1-[4-(trifluoromethoxy)phenyl]imidazole](/img/structure/B2911552.png)

![8-(5-chloro-2-methoxyphenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/no-structure.png)

![3-[(Oxetan-3-yl)amino]propan-1-ol](/img/structure/B2911563.png)

![2-(8-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide](/img/structure/B2911566.png)

![1-benzyl-N-(3-methoxyphenyl)-7-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2911567.png)

![8-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane](/img/structure/B2911570.png)